N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinolinone derivatives and has been studied for its potential use in various fields of research.
Scientific Research Applications
Synthesis Techniques
The synthesis of quinoline derivatives, including compounds similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide, is a critical area of research due to their potential applications in pharmaceuticals and materials science. A notable technique involves the cyclization of N-aryl cinnamides, enabling the creation of polysubstituted quinolin-2(1H)-ones. This method, promoted by triflic anhydride, stands out for its mild conditions and efficiency, showcasing the versatility of quinolines in synthetic chemistry (Zhang et al., 2017).
Photodynamic Therapy (PDT) Applications
Quinoline derivatives are investigated for their phototoxic effects on cancer cells. Organometallic rhenium(I) complexes with N,N-bis(quinolinoyl) derivatives have been studied as potential PDT agents. These complexes exhibit high singlet oxygen quantum yields in a lipophilic environment, indicating their suitability for selective cancer treatment. Enhancements in cellular uptake and cytotoxicity upon light irradiation have been observed, underscoring the therapeutic potential of these compounds in targeting cancer cells (Leonidova et al., 2014).
Antimycobacterial Activity
Research into novel quinoline derivatives for treating tuberculosis has led to the synthesis of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with certain derivatives showing promising efficacy. This highlights the potential of quinoline derivatives in developing new antimycobacterial agents, an area of great need due to the emergence of drug-resistant strains of tuberculosis (Kantevari et al., 2011).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)12-17(22)20-15-8-9-16-14(11-15)5-4-10-21(16)18(23)13-6-7-13/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUOKBRPIQNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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